(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro-benzodioxin moiety: This step involves the chlorination of the benzodioxin ring, followed by its attachment to the benzofuran core.
Addition of the piperidinyl group: The piperidinyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group can produce a wide range of derivatives.
Scientific Research Applications
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one: can be compared with similar compounds such as:
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents.
Benzodioxin derivatives: These compounds contain the benzodioxin ring but may have different functional groups.
Piperidinyl derivatives: These compounds feature the piperidinyl group but vary in their core structures.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H24ClNO5/c1-14-3-2-6-26(10-14)11-19-20(27)5-4-18-22(28)21(31-24(18)19)9-15-7-17(25)8-16-12-29-13-30-23(15)16/h4-5,7-9,14,27H,2-3,6,10-13H2,1H3/b21-9- |
InChI Key |
CQEZUTLYWOFDHN-NKVSQWTQSA-N |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.